molecular formula C32H21F3N2O B2911552 2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole CAS No. 1022404-20-1

2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole

Cat. No.: B2911552
CAS No.: 1022404-20-1
M. Wt: 506.528
InChI Key: YDCJGBYCTVSHQR-UHFFFAOYSA-N
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Description

2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a naphthalene ring, two phenyl groups, and a trifluoromethoxyphenyl group attached to the imidazole core

Mechanism of Action

Target of Action

Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of complexes with metal ions . The exact interaction of this compound with its targets would need further investigation.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The exact pathways affected by this compound would need further investigation.

Pharmacokinetics

Imidazole compounds are generally highly soluble in water and other polar solvents, which could influence their absorption and distribution . The exact pharmacokinetic properties of this compound would need further investigation.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, which would result in various molecular and cellular effects . The exact effects of this compound would need further investigation.

Action Environment

Factors such as ph and temperature could potentially influence the action of imidazole compounds . The exact influence of environmental factors on this compound would need further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthylamine, benzil, and 4-(trifluoromethoxy)benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The phenyl and naphthalene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or naphthalene rings.

Scientific Research Applications

2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole: Similar in structure but with different substituents on the phenyl ring.

    N1-(Naphthalen-1-yl)-N1,N4-diphenyl-N4-(4-(triphenylsilyl)phenyl)naphthalene-1,4-diamine: Contains a naphthalene and phenyl groups but with different functional groups.

Uniqueness

2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions and stability.

Properties

IUPAC Name

2-naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H21F3N2O/c33-32(34,35)38-26-20-18-25(19-21-26)37-30(24-13-5-2-6-14-24)29(23-11-3-1-4-12-23)36-31(37)28-17-9-15-22-10-7-8-16-27(22)28/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCJGBYCTVSHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC(F)(F)F)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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